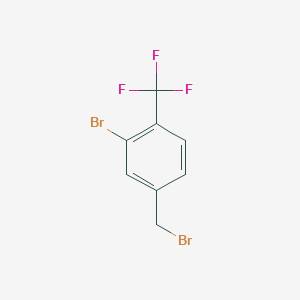

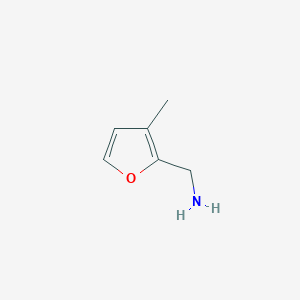

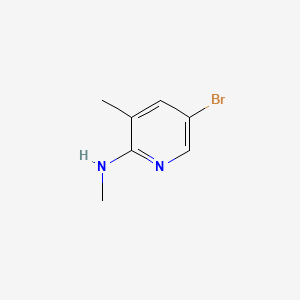

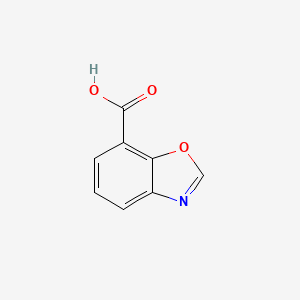

![molecular formula C8H5BrN2O B1341981 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 383875-60-3](/img/structure/B1341981.png)

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Overview

Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is solid in physical form and is typically stored in a dark place under an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-1H-pyrrolo[2,3-b]pyridine is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It’s typically stored in a dark place under an inert atmosphere at room temperature . The compound has a molecular weight of 197.03 .Scientific Research Applications

Inhibitors of Tryptophan Dioxygenase

Tryptophan dioxygenase (TDO) is an enzyme involved in the metabolism of tryptophan. Compounds like 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be used as reactants for the preparation of TDO inhibitors, which have potential applications in cancer treatment due to their role in immunomodulation .

BACE-1 Activity Inhibitors

BACE-1 (beta-site APP-cleaving enzyme 1) is an enzyme associated with Alzheimer’s disease. Reactants derived from this compound may serve as inhibitors of BACE-1 activity, contributing to research on treatments for neurodegenerative diseases .

3. Prostate Cancer Invasion and Migration Inhibitors Research has indicated that derivatives of this compound could inhibit the invasion and migration of prostate cancer cells, offering a potential pathway for developing new therapeutic strategies against prostate cancer .

CDK2 Kinase Inhibitors

CDK2 (Cyclin-dependent kinase 2) is an important regulator of cell cycle progression. Inhibitors based on this compound could be used to control CDK2 activity, which is significant in the study of cell proliferation and cancer .

5. Cell Division Cycle 7 Kinase Inhibitors Similarly, compounds synthesized from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde may act as inhibitors for cell division cycle 7 kinase, an enzyme involved in cell division and DNA repair processes .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

Future Directions

While specific future directions for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are not available from the search results, the study of pyrrolopyridine derivatives is an active area of research, particularly in the field of medicinal chemistry . These compounds’ potential to target FGFRs, which are implicated in various types of tumors, suggests promising avenues for future research .

properties

IUPAC Name |

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHQOTOTCUBNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593400 | |

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

383875-60-3 | |

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383875-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.